REACTION_CXSMILES
|
CC([NH:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:7]([O:13][CH3:14])[CH:6]=1)=O.[OH-].[Na+]>O.C(O)C>[Cl:11][C:10]1[CH:9]=[C:8]([Cl:12])[C:7]([O:13][CH3:14])=[CH:6][C:5]=1[NH2:4] |f:1.2|
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Name
|
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=C(C(=C1)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |